

Technical Guide: Biological Activity of 6-Isopropylpicolinamide

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Compound of Interest

Compound Name: 6-Isopropylpicolinamide

CAS No.: 1865042-46-1

Cat. No.: B2436782

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Executive Summary

6-Isopropylpicolinamide (6-(propan-2-yl)pyridine-2-carboxamide) is a bioactive pyridine scaffold serving as a critical pharmacophore in two distinct therapeutic areas: agricultural fungicides and neuroprotective therapeutics.

Chemically, it functions as a bidentate ligand and a privileged structure in medicinal chemistry. Its biological activity is bifurcated:

- **Antifungal Activity:** Acts as a Quinone-inside Inhibitor (Qil) of the mitochondrial cytochrome bc1 complex (Complex III), disrupting cellular respiration in pathogenic fungi.
- **Neuroprotection (SARM1 Inhibition):** Emerging research identifies 6-substituted picolinamides as inhibitors of SARM1 (Sterile Alpha and TIR Motif containing 1), an NADase enzyme responsible for Wallerian degeneration in injured axons.

This guide analyzes the structure-activity relationship (SAR), detailed mechanisms, and validation protocols for researchers utilizing this scaffold.

Chemical & Structural Basis

The biological potency of **6-isopropylpicolinamide** stems from its specific substitution pattern on the pyridine ring, which dictates its binding affinity and metabolic stability.

Structure-Activity Relationship (SAR) Table

Structural Motif	Biological Function	Mechanism of Contribution
Pyridine Nitrogen ()	Metal Coordination / H-Bonding	Acts as an H-bond acceptor in the active site (e.g., interacting with serine or histidine residues).
2-Carboxamide Group	Ligand Anchoring	Provides a bidentate chelation motif (with) essential for binding to metal centers (e.g., Heme in Complex III) or locking the conformation via intramolecular H-bonds.
6-Isopropyl Group	Lipophilicity & Steric Fit	Critical Feature: The bulky isopropyl group fills hydrophobic pockets (e.g., in SARM1 or Sec14p) and prevents metabolic oxidation at the susceptible 6-position, enhancing in vivo half-life compared to the unsubstituted analog.

Mechanism of Action (MoA)

Pathway A: Mitochondrial Complex III Inhibition (Fungicidal)

In the context of agrochemicals (e.g., analogs of Fenpicoxamid or Florylpicoxamid), the picolinamide moiety targets the Qi site (quinone reduction site) of the mitochondrial respiratory chain.

- Target: Cytochrome bc1 complex (Complex III).

- **Binding Site:** The Qi site (inner mitochondrial membrane side).
- **Mechanism:** The compound mimics Ubiquinone, binding to the heme center. This blocks the transfer of electrons from heme to the quinone pool, halting the proton gradient and ATP synthesis.
- **Outcome:** Fungistatic/Fungicidal effect due to energy depletion.

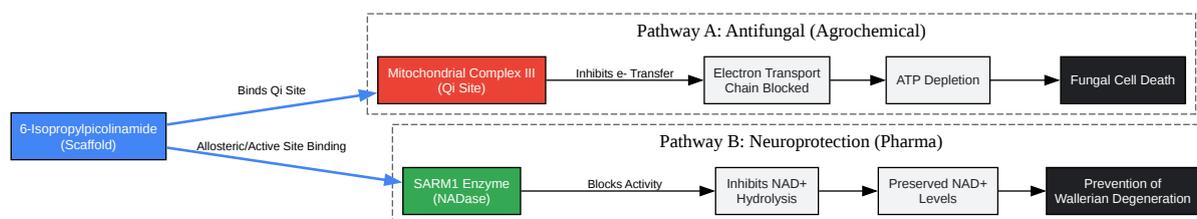
Pathway B: SARM1 NADase Inhibition (Neuroprotective)

In drug discovery, 6-substituted picolinamides are investigated as inhibitors of SARM1, a central executioner of axon degeneration.

- **Target:** SARM1 (NAD⁺ hydrolase activity).
- **Trigger:** Axonal injury leads to NMN (Nicotinamide Mononucleotide) accumulation, which activates SARM1.
- **Mechanism:** Picolinamides bind to the allosteric or catalytic domain of SARM1, preventing the hydrolysis of NAD⁺ into NAM and ADPR (cyclic ADP-ribose).
- **Outcome:** Preservation of axonal NAD⁺ levels, preventing structural degeneration (Wallerian degeneration).

Mechanistic Visualization

The following diagram illustrates the dual pathways of action for the picolinamide scaffold.



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Caption: Dual mechanism of action targeting Mitochondrial Complex III (Fungi) and SARM1 NADase (Neurons).

Experimental Protocols

Protocol 1: Synthesis of 6-Isopropylpicolinamide

Note: This is a general synthesis route for 6-substituted picolinamides.

- Starting Material: 2,6-Dichloropyridine or 6-Isopropyl-2-chloropyridine.
- Carbonylation:
 - Reagents:
 , dppf (ligand), CO gas (balloon),
 , Methanol.
 - Conditions: 80°C, 12 hours.
 - Product: Methyl 6-isopropylpicolinate.
- Amidation:
 - Reagents:

in Methanol (7N) or

.

- Conditions: Room temperature, sealed tube, 4-6 hours.
- Purification: Silica gel chromatography (Hexane:EtOAc).

- Validation:

-NMR (CDCl₃): Look for isopropyl doublet (

ppm) and septet (

ppm), and amide protons.

Protocol 2: Mitochondrial Respiration Assay (Qi Site Validation)

Objective: Confirm inhibition of Complex III at the Qi site.

- Preparation: Isolate mitochondria from *Saccharomyces cerevisiae* or *Botrytis cinerea*.
- Assay Buffer: 50 mM K-phosphate (pH 7.4), 2 mM EDTA, 0.1% BSA.
- Substrates: Use Decylubiquinol () as the electron donor and Cytochrome c as the acceptor.
- Inhibitor: Add **6-Isopropylpicolinamide** (dissolved in DMSO) at varying concentrations (0.1 nM – 10 μM).
- Measurement: Monitor the reduction of Cytochrome c spectrophotometrically at 550 nm.
- Control: Use Antimycin A (known Qi inhibitor) as a positive control and Strobilurin (Qo inhibitor) to distinguish binding sites.

Protocol 3: SARM1 NADase Activity Assay

Objective: Quantify neuroprotective potential via NAD⁺ preservation.

- Enzyme Source: Recombinant human SARM1 (TIR domain).
- Reaction Mix: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM .
- Substrate: 50 μ M
-NAD (fluorescent analog).
- Activation: Add 50 μ M NMN (activator of SARM1).
- Detection: Measure fluorescence intensity (Ex 300 nm / Em 410 nm) over 60 minutes.
- Data Analysis: Calculate
by plotting reaction velocity vs. \log [inhibitor].

Safety & Toxicology

- Signal Word: Warning.
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H319: Causes serious eye irritation.
 - H410: Very toxic to aquatic life with long-lasting effects (typical for picolinamide fungicides).
- Handling: Use standard PPE (nitrile gloves, safety goggles). Avoid release to the environment.^[1]

References

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